molecular formula C18H22N2O5 B13669672 1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid

1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid

Cat. No.: B13669672
M. Wt: 346.4 g/mol
InChI Key: OTQCHPOCZMQPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an indoline moiety, and a piperidine ring. The compound’s molecular formula is C18H24N2O4, and it has a molecular weight of 332.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid typically involves multiple steps, starting with the preparation of the indoline and piperidine precursors. One common method involves the reaction of di-tert-butyl dicarbonate with indoline in the presence of a base such as sodium hydroxide or N,N,N’,N’-tetramethylethylenediamine (TMEDA) in anhydrous ether . The reaction mixture is then subjected to various conditions, including low temperatures and the addition of reagents like sec-butyllithium and N,N-dimethylformamide (DMF), to form the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions at other functional sites. The compound can undergo deprotection under acidic conditions, revealing reactive amine groups that can interact with enzymes or receptors . The spirocyclic structure provides rigidity and specificity in binding to molecular targets, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of the indoline and piperidine rings, along with the Boc protecting group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-6-carboxylic acid

InChI

InChI=1S/C18H22N2O5/c1-17(2,3)25-16(24)20-8-6-18(7-9-20)12-5-4-11(14(21)22)10-13(12)19-15(18)23/h4-5,10H,6-9H2,1-3H3,(H,19,23)(H,21,22)

InChI Key

OTQCHPOCZMQPHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)C(=O)O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.